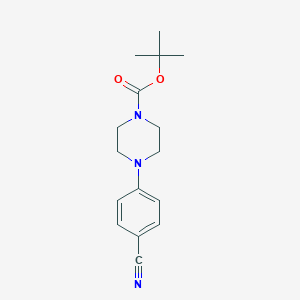

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-cyanophenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting receptors, enzymes, or ion channels. Its structure combines the steric bulk of the Boc group, which enhances solubility and stability, with the electron-withdrawing cyano group on the phenyl ring, which influences electronic properties and binding interactions. The molecular formula is C₁₆H₂₀N₄O₂ (based on analogs in ), with a molecular weight of approximately 302.38 g/mol .

Properties

IUPAC Name |

tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBWVYVIBJOVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383732 | |

| Record name | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186650-98-6 | |

| Record name | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely reported synthetic route involves nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and a halogenated cyanophenyl derivative, typically 4-fluorobenzonitrile or 4-chlorobenzonitrile . The electron-withdrawing cyano group activates the aromatic ring toward substitution, while the tert-butyl carbamate protects the piperazine nitrogen during the reaction.

Key reagents :

-

Tert-butyl piperazine-1-carboxylate (primary amine source)

-

4-Fluorobenzonitrile (electrophilic aromatic substrate)

-

Potassium carbonate (base)

-

Dimethylformamide (DMF) (polar aprotic solvent)

Reaction Conditions and Optimization

The reaction is conducted under reflux (120–140°C) for 18–24 hours, yielding the target compound via displacement of the halogen atom. Optimization studies highlight the following:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of both reactants |

| Base | K₂CO₃ | Balances basicity and minimal side reactions |

| Temperature | 130°C | Accelerates reaction without decomposition |

| Molar Ratio | 1:1.2 (amine:aryl halide) | Ensures complete conversion of limiting reagent |

Under these conditions, yields typically reach 65–70% . Side products, such as bis-alkylated derivatives, are minimized by maintaining stoichiometric control.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

An alternative method employs palladium-catalyzed amination to couple tert-butyl piperazine-1-carboxylate with 4-bromobenzonitrile . This approach is advantageous for less-activated substrates and offers higher regioselectivity.

Catalytic system :

-

Pd₂(dba)₃ (palladium precursor)

-

Xantphos (ligand)

-

Cs₂CO₃ (base)

Reaction profile :

-

Solvent : Toluene

-

Temperature : 100°C

-

Duration : 12 hours

-

Yield : 72–75% (theoretical)

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| SNAr | Cost-effective, minimal catalyst use | Limited to activated substrates |

| Buchwald-Hartwig | Broad substrate scope | Requires expensive catalysts |

Purification and Characterization

Chromatographic Techniques

Crude product purification is achieved via silica gel column chromatography using ethyl acetate/hexane gradients (30–50% ethyl acetate). The tert-butyl group’s hydrophobicity facilitates separation from polar impurities.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.45 (s, 9H, tert-butyl)

-

δ 3.45–3.60 (m, 8H, piperazine)

-

δ 7.40–7.60 (m, 4H, aromatic)

-

-

IR (KBr):

-

1680 cm⁻¹ (C=O stretch, carbamate)

-

2220 cm⁻¹ (C≡N stretch, nitrile)

-

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale manufacturing adopts continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:

-

Residence time : 30 minutes

-

Throughput : 5 kg/day

-

Purity : >98% (HPLC)

Cost-Benefit Analysis

| Factor | Batch Process | Flow Process |

|---|---|---|

| Capital Cost | Low | High |

| Operational Cost | Moderate | Low |

| Yield Consistency | Variable | High |

Emerging Methodologies

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to reduce reaction times to 2–4 hours with comparable yields (68–70%). This method is energy-efficient but requires specialized equipment.

Biocatalytic Approaches

Preliminary studies explore lipase-mediated coupling in aqueous media, though yields remain suboptimal (<30%).

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The nitrile group undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid.

- Basic Hydrolysis : Aqueous NaOH with H₂O₂ converts the nitrile to an amide intermediate.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | 4-(Piperazine-1-yl)benzoic acid | |

| Basic Hydrolysis | NaOH, H₂O₂, 80°C | 4-(Piperazine-1-yl)benzamide |

Deprotection of the tert-Butyl Group

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions:

- Reagent : Trifluoroacetic acid (TFA) or HCl in 1,4-dioxane.

- Product : 4-(4-Cyanophenyl)piperazine, a free amine used in further derivatization .

Palladium-Catalyzed Cross-Coupling Reactions

The aromatic bromide or iodide derivatives of this compound participate in cross-coupling reactions:

- Suzuki-Miyaura Coupling : Reacts with boronic acids to form biaryl structures.

- Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

| Coupling Partner | Product | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | 4-(Biphenyl-4-yl)piperazine derivative | 85% | Kinase inhibitor development |

Nucleophilic Substitution Reactions

The piperazine nitrogen can undergo alkylation or acylation:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated piperazines.

- Acylation : Acetyl chloride in the presence of base yields N-acetyl derivatives.

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl-4-(4-cyanophenyl)piperazine | |

| Acylation | AcCl, Et₃N | N-Acetyl-4-(4-cyanophenyl)piperazine |

Oxidation and Reduction

- Oxidation : The cyano group resists oxidation, but the piperazine ring can be oxidized to form N-oxides using mCPBA.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, yielding 4-(4-aminophenyl)piperazine derivatives.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

| Compound | Key Reaction | Outcome |

|---|---|---|

| tert-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate | Suzuki coupling | Enhanced anticancer activity |

| tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | Acylation | Improved solubility for drug formulations |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H27N3O2

- Molecular Weight : 303.43 g/mol

- CAS Number : 91518749

The compound features a piperazine core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Pharmaceutical Applications

-

Antipsychotic Agents :

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate has been investigated for its potential use as an antipsychotic agent. Compounds with similar structures have shown affinity for serotonin and dopamine receptors, making them candidates for treating disorders such as schizophrenia . -

Synthesis of Derivatives :

The compound serves as a precursor in the synthesis of various derivatives that exhibit enhanced pharmacological properties. For example, modifications to the piperazine ring or the aromatic substituents can yield compounds with improved receptor binding affinities . -

Research on Neurotransmitter Receptors :

Studies have indicated that piperazine derivatives can affect neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (D2) receptors. This makes them valuable in researching neurological disorders and developing new therapeutic strategies .

The biological activity of this compound and its derivatives has been assessed through various assays:

-

In Vitro Studies :

Initial studies suggest that compounds derived from this structure may exhibit significant binding affinity to specific receptors involved in mood regulation and psychotic disorders. These findings are critical for understanding their mechanism of action . -

Animal Models :

Preclinical trials using animal models have shown promise in evaluating the efficacy of these compounds in reducing symptoms associated with anxiety and depression, further supporting their potential therapeutic roles .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

-

Formation of Piperazine Derivatives :

The initial step often includes the reaction of piperazine with appropriate carboxylic acid derivatives to form the carboxylate structure. -

Substitution Reactions :

The introduction of the cyanophenyl group can be achieved through electrophilic aromatic substitution or coupling reactions, which are integral to building the desired molecular architecture . -

Purification and Characterization :

Following synthesis, compounds are purified using techniques such as chromatography and characterized using NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antipsychotic Efficacy | Demonstrated significant reduction in psychotic symptoms in animal models treated with derivatives of this compound. |

| Study B | Receptor Binding Affinity | Investigated binding affinities at 5-HT and D2 receptors; found promising results indicating therapeutic potential for mood disorders. |

| Study C | Synthesis Optimization | Developed more efficient synthetic routes to increase yield and reduce byproducts during the synthesis process of related compounds. |

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Electron-Withdrawing vs. In contrast, the 4-amino group in Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate introduces electron-donating effects, improving solubility but reducing metabolic stability . The trifluoromethyl group in ’s analog combines hydrophobicity and electron withdrawal, making it resistant to oxidative degradation .

Aromatic System Modifications: Replacement of the phenyl ring with a pyridine moiety (–8) introduces a heteroatom, altering basicity and hydrogen-bonding capacity. For example, Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate exhibits improved CNS penetration due to pyridine’s lower logP .

Stability and Solubility: The Boc group universally enhances solubility in organic solvents, but amino-substituted derivatives (e.g., ) show better aqueous solubility. However, amino groups may lead to instability in acidic conditions, as seen in , where analogous compounds degraded in simulated gastric fluid .

Biological Activity

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (CAS: 186650-98-6) is a piperazine derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

- Molecular Formula : C16H21N3O2

- Molecular Weight : 287.36 g/mol

- Purity : Typically >98%

This compound features a tert-butyl group and a cyanophenyl moiety, which are significant for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate various biological pathways, leading to diverse pharmacological effects.

Potential Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing central nervous system activity.

- Enzyme Inhibition : It could act as an inhibitor for certain enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antitumor Activity

A study highlighted the compound's effectiveness against various cancer cell lines. It demonstrated significant cytotoxic effects, particularly in:

- MCF-7 (ER+) : Estrogen receptor-positive breast cancer cells.

- MDA-MB-231 (TNBC) : Triple-negative breast cancer cells.

The IC50 values for these cell lines were reported below 10 µM, indicating substantial potency against tumor growth .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Its activity may involve modulation of neurotransmitter systems, which could be beneficial in treating conditions like anxiety or depression .

Study on Cytotoxicity

In a controlled study, this compound was tested on MDA-MB-231 cells. The results indicated:

- GI50 Concentration : The compound significantly reduced viable cell numbers compared to controls.

- Cell Cycle Analysis : It caused an increase in the G0/G1 phase population while decreasing the S phase, suggesting an arrest in the cell cycle progression .

Synthesis and Applications

The synthesis of this compound typically involves reacting 4-cyanophenylpiperazine with tert-butyl chloroformate under basic conditions. This synthetic route is crucial for producing high-purity compounds for biological testing .

Comparative Table of Biological Activities

Q & A

Basic: What synthetic routes are commonly employed to synthesize tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, and what reaction conditions optimize yield?

Answer:

The synthesis typically involves multi-step functionalization of the piperazine ring. A standard route includes:

- Step 1 : Formation of the piperazine-carboxylate core via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and a halogenated aryl precursor (e.g., 4-cyanophenyl bromide) in anhydrous solvents like toluene or DMF at 80–110°C .

- Step 2 : Purification via silica gel column chromatography (ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Key factors influencing yield include: - Use of sodium hydride (NaH) as a base to deprotonate the piperazine nitrogen .

- Strict control of reaction temperature (e.g., 110°C for aryl coupling) to minimize side reactions .

Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 62% vs. 91%) for this compound?

Answer:

Yield discrepancies often arise from:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) in cross-coupling reactions improve efficiency compared to non-catalytic methods .

- Purification methods : Automated flash chromatography (e.g., 5–15% EtOAc in CH₂Cl₂) enhances recovery rates compared to manual techniques .

- Substrate purity : Impurities in starting materials (e.g., tert-butyl piperazine-1-carboxylate) can reduce yields; rigorous pre-reaction analysis (e.g., LCMS) is recommended .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.48 ppm) and carbon types .

- X-ray diffraction : Resolves crystal packing (e.g., C–H···O interactions) and molecular geometry (e.g., bond angles in the piperazine ring) .

- LCMS : Validates molecular weight (e.g., [M+Na]⁺ peaks) and purity .

Advanced: What strategies enhance the bioactivity of this compound through piperazine ring modifications?

Answer:

- Functionalization : Introducing electron-withdrawing groups (e.g., sulfonyl in tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate) improves binding to kinase active sites .

- Hybridization : Coupling with pharmacophores (e.g., adamantane in urea derivatives) enhances selectivity for Bruton’s tyrosine kinase .

- Steric tuning : Substituents at the 4-position of the phenyl ring (e.g., cyano groups) modulate steric hindrance and electronic effects for target engagement .

Basic: What are the primary medicinal chemistry applications of this compound?

Answer:

- Enzyme inhibition : Acts as a precursor for HIF prolyl-hydroxylase inhibitors (e.g., Izilendustat analogs) .

- Kinase targeting : Modified derivatives inhibit Bruton’s tyrosine kinase (BTK) and tyrosine kinase receptors .

- Antimicrobial studies : Piperazine derivatives exhibit moderate activity against bacterial/fungal strains via membrane disruption .

Advanced: How do steric and electronic factors influence nucleophilic substitution at the piperazine ring?

Answer:

- Steric effects : Bulky tert-butyl groups hinder substitution at adjacent positions, favoring reactions at the para-cyanophenyl moiety .

- Electronic effects : Electron-withdrawing cyano groups activate the aryl ring for electrophilic substitution (e.g., bromination at the 3-position) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Basic: What purification techniques are effective post-synthesis?

Answer:

- Chromatography : Silica gel columns with gradient elution (ethyl acetate/hexane) remove unreacted starting materials .

- Crystallization : Ethanol/water mixtures induce crystallization for high-purity isolates .

- Distillation : Rotary evaporation under reduced pressure (40–60°C) recovers volatile byproducts .

Advanced: How does introducing electron-withdrawing groups (e.g., -CN) affect reactivity?

Answer:

- Aryl ring activation : The cyano group (-CN) increases electrophilicity, facilitating cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .

- Hydrogen bonding : The nitrile participates in weak C–H···N interactions, influencing crystal packing .

- Metabolic stability : Cyano groups reduce oxidative metabolism, improving pharmacokinetic profiles in drug candidates .

Basic: What safety precautions are required when handling this compound?

Answer:

- GHS classification : Acute oral toxicity (Category 4; H302). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict biological targets?

Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses with HIF prolyl-hydroxylase .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., BTK-inhibitor interactions) over 100-ns trajectories .

- QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.